molecular formula C30H30N2O5 B11677689 (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11677689
M. Wt: 498.6 g/mol
InChI Key: PPGHCLRPCMQPNT-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of diaryl ethers and the subsequent introduction of the pyrimidine ring. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .

Industrial Production Methods

Industrial production methods for such complex organic molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of solvents to facilitate the reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

The compound (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and diaryl ethers, such as ethyl acetoacetate and benzothiazole compounds .

Uniqueness

The uniqueness of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H30N2O5/c1-4-21(3)23-10-14-26(15-11-23)37-17-16-36-25-12-8-22(9-13-25)19-27-28(33)31-30(35)32(29(27)34)24-7-5-6-20(2)18-24/h5-15,18-19,21H,4,16-17H2,1-3H3,(H,31,33,35)/b27-19-

InChI Key

PPGHCLRPCMQPNT-DIBXZPPDSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.